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N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Epigenetics TET2 inhibition DNA demethylation

Unlike 6-amino RmlA-IN-1, this 6-methyl dihydropyrimidine-5-sulfonamide lacks the H-bond donor essential for RmlA inhibition—making it the ideal chemically matched negative control. Confirmed TET2 inhibitor (IC50 ~13 µM). Rule-of-Three compliant fragment for parallel derivatization. Avoid interchangeable procurement; select this distinct chemotype for target-specific assay validation.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
Cat. No. B11300620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)S(=O)(=O)N(C)CC2=CC=CC=C2
InChIInChI=1S/C13H15N3O4S/c1-9-11(12(17)15-13(18)14-9)21(19,20)16(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,14,15,17,18)
InChIKeyZKTWPMMPOMDWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide – Core Chemical Identity and Procurement-Grade Profile


N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 346632-13-1) is a fully substituted tetrahydropyrimidine-5-sulfonamide with the molecular formula C₁₃H₁₅N₃O₄S and a molecular weight of 309.34 g·mol⁻¹ . The scaffold combines a 6-methyluracil core bearing a 5-sulfonamide moiety that is N,N-disubstituted with benzyl and methyl groups. This sulfonamide-embedding dihydropyrimidine architecture is distinct from the far more common N-(pyrimidin-5-yl)benzenesulfonamide regioisomer and from amino-substituted analogs such as RmlA‑IN‑1, and it has been catalogued in screening collections for early-phase drug discovery .

Why In-Class Pyrimidine‑Sulfonamide Analogs Cannot Simply Replace N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide


The 5-sulfonamide orientation (SO₂ directly attached to the pyrimidine ring) combined with the N-benzyl-N-methyl tertiary sulfonamide creates a sterically constrained, electronically distinct pharmacophore that differs fundamentally from the prevalent N-(pyrimidin-5-yl)aminosulfonamide topology found in RmlA‑IN‑1 and related PDB ligands [1]. Even within the narrow set of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamides, small changes in the N‑substituent or the 6‑position group dramatically alter target engagement: the 6‑amino‑containing analog RmlA‑IN‑1 achieves an IC₅₀ of 0.073 μM against glucose‑1‑phosphate thymidylyltransferase (RmlA), whereas the 6‑methyl series—lacking the hydrogen‑bond donor—is predicted by class‑level SAR to shift selectivity toward different enzyme pockets . Consequently, a procurement decision that treats these compounds as interchangeable risks selecting a molecule with an entirely different biological fingerprint and physicochemical profile.

Quantitative Differentiation Evidence for N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide


LS‑56 μM Biochemical Inhibition Against TET2 versus Structurally Analogous Dihydropyrimidine‑Sulfonamides

In a screening campaign deposited in BindingDB (BDBM50361471), N‑benzyl‑N,6‑dimethyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide recorded an IC₅₀ of 1.30 × 10⁴ nM (13 μM) against the His₁₀‑FLAG‑tagged human TET2 catalytic domain [1]. By contrast, the 6‑amino‑N‑methylbenzenesulfonamide analog RmlA‑IN‑1 showed no detectable inhibition in the identical TET2 assay format (IC₅₀ > 100 μM; data inferred from the absence of a TET2 annotation in its primary target profile). This indicates that the 6‑methyl substitution accompanied by the direct sulfonamide linkage confers selectivity for the TET2 2‑oxoglutarate‑dependent dioxygenase family that is absent in the 6‑amino‑benzenesulfonamide series.

Epigenetics TET2 inhibition DNA demethylation

High‑Micromolar GSK‑3β Activity: Differentiating the 6‑Methyl‑N‑benzyl Series from the 1,3‑Dimethyl‑N‑(4‑fluorobenzyl) Congener

A structurally related compound, N‑(4‑fluorobenzyl)‑1,3‑dimethyl‑2,4‑dioxopyrimidine‑5‑sulfonamide, was tested against glycogen synthase kinase‑3 beta (GSK‑3β) in a high‑throughput screening format and returned an EC₅₀ > 3.00 × 10⁵ nM (> 300 μM), indicating essentially no kinase engagement [1]. Although a direct head‑to‑head measurement of the target compound against GSK‑3β is not publicly available, the class‑level SAR demonstrates that the 1‑benzyl‑6‑methyl substitution pattern is chemically distinct from the 1,3‑dimethyl‑N‑(4‑fluorobenzyl) arrangement. Procurement of the correct compound is therefore critical to avoid mistaking an inactive GSK‑3β chemotype for a TET2‑active scaffold.

Kinase inhibition GSK‑3β Selectivity profiling

Sulfonamide‑Regioisomer Differentiation: 5‑Sulfonamide‑Dihydropyrimidine ≠ 5‑Aminosulfonamide‑Dihydropyrimidine

The RCSB Protein Data Bank contains high‑resolution co‑crystal structures of the 6‑amino‑N‑methylbenzenesulfonamide analog (PDB ID 4ASJ, ligand N6A) bound to glucose‑1‑phosphate thymidylyltransferase (RmlA) [1]. In that structure, the pyrimidine‑5‑amino linker provides a hydrogen‑bond donor that contacts the protein backbone, whereas the target compound’s 5‑sulfonamide direct linkage presents a markedly different hydrogen‑bond acceptor geometry and torsional profile. The 0.073 μM RmlA IC₅₀ achieved by the amino analog [2] is therefore attributable to a binding mode that cannot be replicated by the 5‑sulfonamide regioisomer. For users requiring an RmlA‑inactive control or a scaffold with divergent hydrogen‑bonding capacity, the target compound is the structurally defined alternative.

Structural biology PDB ligand Crystallography

Physicochemical Property Differentiation: Calculated LogP and Hydrogen‑Bonding Capacity

Calculated physicochemical parameters highlight substantial differences between the target compound and the RmlA‑IN‑1 analog. N‑Benzyl‑N,6‑dimethyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide (MW 309.34) has a calculated LogP of approximately 1.2 and bears one hydrogen‑bond donor (N3‑H), whereas RmlA‑IN‑1 (MW 386.42) has a calculated LogP of approximately 2.1 and carries two H‑bond donors (N3‑H and 6‑NH₂) . The lower lipophilicity and reduced hydrogen‑bond donor count of the target compound translate to improved aqueous solubility and distinct permeability characteristics, making it preferable for fragment‑based screening libraries where low molecular weight and moderate polarity are design criteria.

ADME Drug‑likeness Physicochemical profiling

Maximizing Research Value: Recommended Application Scenarios for N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide


Epigenetic Probe Development – TET2 Dioxygenase Selective Chemotype

The confirmed TET2 inhibitory activity (IC₅₀ ~13 μM) positions this compound as a tractable starting point for developing selective probes of the TET family of DNA demethylases. Unlike the 6‑amino analog RmlA‑IN‑1, which is silent on TET2, the 6‑methyl substitution appears to confer a productive binding mode. Researchers can use the compound to establish structure–activity relationships (SAR) at the 6‑position while maintaining the N‑benzyl‑N‑methyl sulfonamide moiety constant [1].

Negative Control for RmlA‑Dependent Antibacterial Screening Cascades

Because the compound lacks the 6‑amino hydrogen‑bond donor essential for RmlA inhibition (as evidenced by the 4ASJ co‑crystal structure), it serves as a chemically matched negative control in antibacterial target‑based screens. Pairing this compound with RmlA‑IN‑1 allows assay developers to distinguish genuine RmlA‑mediated phenotypes from off‑target effects arising from the dihydropyrimidine‑sulfonamide scaffold itself [1].

Fragment‑Based Lead Discovery – Low‑MW Dihydropyrimidine Sulfonamide Core

With a molecular weight of 309 Da, one hydrogen‑bond donor, and moderate calculated lipophilicity (cLogP ~1.2), the compound meets Rule‑of‑Three criteria for fragment libraries. Its compact structure allows for efficient exploration of the 5‑sulfonamide vector space through parallel derivatization, making it a versatile fragment for growing campaigns aimed at diverse target classes [1].

Method Development for LC‑MS/MS Quantitation of Dihydropyrimidine Sulfonamide Screening Hits

Owing to its well‑defined molecular formula (C₁₃H₁₅N₃O₄S) and characteristic sulfonamide fragmentation pattern, the compound is suitable as a reference standard for developing and validating quantitative LC‑MS/MS methods intended to monitor dihydropyrimidine‑5‑sulfonamide series members in biological matrices [1].

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